Carmofur-d11
Description
Contextualization of Carmofur (B1668449) as a Pro-Drug and its Analogues
Carmofur, chemically known as 1-hexylcarbamoyl-5-fluorouracil, was initially developed as a more lipophilic and orally available prodrug of the well-known antimetabolite 5-fluorouracil (B62378) (5-FU). biorxiv.orgbiorxiv.org This structural modification was designed to enhance its ability to penetrate cellular membranes, thereby improving bioavailability and therapeutic efficacy compared to 5-FU. patsnap.comnih.gov For many years, Carmofur was primarily considered a "masked" form of 5-FU, with its therapeutic effects attributed to the in vivo release of 5-FU. nih.govselleckchem.com This release occurs through the enzymatic removal of the carbamoyl (B1232498) group. nih.gov
However, research has revealed that Carmofur possesses biological activities independent of its conversion to 5-FU. nih.gov It is a potent inhibitor of acid ceramidase (AC), an enzyme that breaks down ceramide. nih.govfrontiersin.org By inhibiting AC, Carmofur increases intracellular ceramide levels, a molecule that can activate apoptosis (programmed cell death) and cell differentiation. researchgate.netdergipark.org.tr This mechanism is significant because increased AC activity in cancer cells leads to lower ceramide levels and increased levels of sphingosine-1-phosphate, which suppresses apoptosis and promotes cell proliferation. isroset.org
The discovery of Carmofur's dual action—releasing 5-FU and inhibiting AC—has spurred the development and investigation of various analogues. biorxiv.orgbiorxiv.org Researchers have synthesized and evaluated a range of Carmofur analogues by modifying the alkyl, cycloalkyl, and aryl substituents to explore how these changes impact biological activity, such as inhibitory effects on different enzymes and antiproliferative potency. biorxiv.org For instance, a hexyl carbamate (B1207046) analogue of Carmofur demonstrated improved inhibitory activity against the main protease (Mpro) of SARS-CoV-2 compared to the parent compound. biorxiv.org
Rationale for Deuteration in Pharmaceutical Research and Development
Deuteration is the process of replacing hydrogen atoms in a molecule with their stable, non-radioactive isotope, deuterium (B1214612) (²H or D). unibestpharm.comjuniperpublishers.com This seemingly subtle change can have significant effects on a drug's properties, making it a valuable strategy in pharmaceutical research and development. juniperpublishers.comresearchgate.net
The primary reason for these effects lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and more stable, making it harder to break in chemical reactions, including metabolic processes. juniperpublishers.com This phenomenon is known as the kinetic isotope effect (KIE). researchgate.netacs.org By strategically replacing hydrogen with deuterium at sites of metabolic breakdown, the metabolic stability of a drug can be improved. unibestpharm.comjuniperpublishers.com This can lead to a longer half-life, reduced dosing frequency, and potentially a better safety profile by altering metabolic pathways and reducing the formation of toxic metabolites. unibestpharm.comjuniperpublishers.com
| Benefit of Deuteration | Description |
| Improved Metabolic Stability | Increased resistance to metabolic breakdown, potentially leading to a longer half-life and less frequent dosing. unibestpharm.com |
| Enhanced Selectivity | Can help maintain a drug's selectivity for its target by preventing the formation of non-selective metabolites. unibestpharm.com |
| Stabilized Isomers | Can slow down the interconversion of chiral molecules, stabilizing the more active or safer form. unibestpharm.com |
| Reduced Toxicity | Altering metabolic pathways can decrease the formation of harmful metabolites. unibestpharm.com |
| New Intellectual Property | Creates opportunities for developing improved versions of existing drugs with new patents. unibestpharm.com |
Stable isotope-labeled compounds, including deuterated molecules like Carmofur-d11, are invaluable tools for elucidating the mechanisms of action and metabolic pathways of drugs. symeres.com The kinetic isotope effect introduced by deuterium can be exploited to understand reaction kinetics and mechanisms. symeres.com By comparing the metabolic fate of a deuterated compound to its non-deuterated counterpart, researchers can identify the specific sites of metabolism and the enzymes involved. researchgate.netacs.org This information is crucial for understanding how a drug works and how it is processed by the body.
Pharmacokinetics, the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME), is a fundamental aspect of drug development. chempep.com Stable isotope-labeled compounds are widely used in these studies to trace the drug's journey through a biological system. researchgate.netacs.org In preclinical models, administering a deuterated version of a drug allows for its differentiation from the non-labeled form using analytical techniques like mass spectrometry. mdpi.com This is particularly useful in "isotope-dilution" studies where the labeled and unlabeled drugs are administered simultaneously via different routes (e.g., intravenous and oral) to accurately determine absolute bioavailability, even for poorly water-soluble drugs. mdpi.comuio.no This approach helps to reduce measurement errors by eliminating differences in clearance between intravenous and oral dosages. mdpi.com
In quantitative bioanalysis, which involves measuring the concentration of a drug and its metabolites in biological samples, deuterated compounds serve as ideal internal standards for mass spectrometry-based assays. aptochem.comresolvemass.ca An internal standard is a compound with similar chemical and physical properties to the analyte (the substance being measured) that is added in a known amount to the sample. aptochem.com Because a deuterated internal standard like this compound has nearly identical properties to Carmofur, it co-elutes during chromatography and has the same extraction recovery and ionization response in the mass spectrometer. aptochem.comsplendidlab.com This allows for highly accurate and precise quantification of the drug by correcting for variability in sample preparation and analysis. aptochem.comresolvemass.ca The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis. aptochem.commdpi.com
Stable Isotope Labeling for Pharmacokinetic Investigations in Preclinical Models
Historical Research Trajectories of Carmofur and Emergence of Novel Research Applications
Carmofur was first developed in the 1980s as a derivative of 5-fluorouracil for the treatment of colorectal cancer. biorxiv.orgbiorxiv.org For many years, its research trajectory was closely tied to its role as an antineoplastic agent. nih.gov However, the discovery of its 5-FU-independent activity as an acid ceramidase inhibitor opened up new avenues of investigation. nih.gov
In recent years, research on Carmofur has expanded significantly beyond its original application in cancer therapy. It has been identified as a dual inhibitor of fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), enzymes involved in inflammation. frontiersin.org This has led to studies exploring its potential in treating inflammatory conditions like acute lung injury. frontiersin.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16FN3O3 |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
5-fluoro-2,4-dioxo-N-(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexyl)pyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
AOCCBINRVIKJHY-GILSBCIXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CNC(=O)N1C=C(C(=O)NC1=O)F |
Canonical SMILES |
CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation of Carmofur D11
Advanced Synthetic Routes to Carmofur-d11biorxiv.orgbiorxiv.org94.191.1
The synthesis of Carmofur (B1668449) and its deuterated analogue, Carmofur-d11, has evolved from earlier methods to more efficient and scalable routes. While initial syntheses involved the reaction of 5-fluorouracil (B62378) (5-FU) with phosgene (B1210022) and hexylamine, contemporary methods have largely adopted a more direct approach. jasco.com.br The most prominent advanced synthetic route involves the coupling of 5-FU with n-hexyl isocyanate. jasco.com.brdigitellinc.com For the synthesis of this compound specifically, this route is adapted by substituting the standard n-hexyl isocyanate with its deuterated counterpart, n-hexyl-d11 isocyanate. This precursor is reacted with 5-FU, typically in a polar, non-volatile solvent, to yield the final deuterated product. jasco.com.br The general procedure involves adding the deuterated isocyanate to a solution of 5-FU in an anhydrous solvent under an inert atmosphere, followed by stirring at an optimized temperature to drive the reaction to completion. biorxiv.orgbiorxiv.org
Optimization of Reaction Conditions for Enhanced Yieldsbiorxiv.orgbiorxiv.org94.191.1
Previously documented synthetic procedures for Carmofur were often hampered by low yields and inefficient reaction times. jasco.com.brdigitellinc.com Extensive research has led to significant optimization of the reaction conditions. Key factors that have been systematically adjusted to enhance yield and scalability include temperature, solvent choice, and the exclusion of moisture and certain additives. jasco.com.brscholaris.ca
Temperature: Kinetic studies have identified 45 °C as the optimal temperature for the synthesis when conducted in pyridine (B92270). This temperature provides a balance between reaction rate and product stability, achieving nearly a 72% NMR yield. jasco.com.brscholaris.ca Higher temperatures, while initially accelerating the reaction, were found to promote product decomposition over time. jasco.com.br
Solvent: Due to the poor solubility of 5-FU in many organic solvents, the reaction requires exceptionally polar solvents. jasco.com.br While pyridine has been traditionally used, N-methyl-2-pyrrolidinone (NMP) has been identified as a safer and less toxic alternative that provides comparable yields, making it more suitable for large-scale synthesis. jasco.com.brscholaris.ca
Moisture and Additives: The reaction is extremely sensitive to water, as isocyanates readily react with water, which reduces product yield. jasco.com.br Therefore, rigorous anhydrous conditions are critical. Additionally, the effect of various base catalysts has been explored. While it was hypothesized that bases might accelerate the reaction, additives like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-Dimethylaminopyridine (DMAP) led to the rapid decomposition of Carmofur. jasco.com.brscholaris.ca Other bases such as triethylamine (B128534) (TEA) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) did not result in a productive conversion. jasco.com.br
| Parameter | Condition Tested | Observation | Reference |
|---|---|---|---|
| Temperature | 40-50 °C (in Pyridine) | Optimal range, with 45 °C yielding ~72% (NMR). | jasco.com.brscholaris.ca |
| Temperature | >50 °C | Rapid initial conversion but led to product decomposition. | jasco.com.br |
| Solvent | Pyridine | Effective but has toxicity and handling concerns. | jasco.com.br |
| N-methyl-2-pyrrolidinone (NMP) | Safer alternative with comparable yields to pyridine. | jasco.com.brscholaris.ca | |
| Moisture | Presence of water | Leads to isocyanate decomposition and lower product yield. | jasco.com.br |
| Base Additives | DBU, DMAP | Caused rapid decomposition of the Carmofur product. | jasco.com.brscholaris.ca |
| TEA, DABCO | Did not lead to productive conversion. | jasco.com.br |
Kinetic Studies in Carmofur Synthesis Using Modern Spectroscopic Techniquesbiorxiv.orgbiorxiv.org94.191.1
Modern spectroscopic techniques have been instrumental in understanding the kinetics of Carmofur synthesis, which in turn has enabled the optimization of reaction conditions. Benchtop 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly powerful tool for these studies. jasco.com.brresearchgate.netcdnsciencepub.com
The fluorine atom in 5-FU and Carmofur provides a distinct spectroscopic handle for 19F NMR. jasco.com.br This allows for real-time, quantitative monitoring of the reaction's progress directly within the crude reaction mixture. researchgate.netresearchgate.net Researchers can track the disappearance of the 19F resonance signal of the starting material, 5-fluorouracil (around -172 ppm), and the simultaneous appearance of the product's signal (around -166 ppm). jasco.com.br A key advantage of modern benchtop NMR spectrometers is their proton-lock capability, which eliminates the need for expensive deuterated solvents for the reaction monitoring itself, allowing the kinetics to be studied in solvents like non-deuterated pyridine or NMP. cdnsciencepub.comchemrxiv.org This approach is far more convenient and provides more precise kinetic data than traditional methods like thin-layer chromatography, especially given the nature of the polar, non-volatile solvents required for the synthesis. jasco.com.br
Isotopic Labeling Strategies for Carmofur-d11bocsci.comresearchgate.netchemrxiv.org
Isotopic labeling is a technique used to track the passage of a molecule through a reaction or a biological system. synmr.in For this compound, the labeling strategy involves the synthesis of the molecule using a deuterated precursor. epo.org The designation "-d11" indicates that eleven hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. Given the structure of Carmofur (1-hexylcarbamoyl-5-fluorouracil), this deuteration is located on the hexyl chain.
The most direct labeling strategy is to employ a deuterated version of the alkylating agent in the established synthetic route. epo.orggoogle.com Specifically, the synthesis of this compound is achieved by reacting 5-fluorouracil with n-hexyl-d11 isocyanate. This method ensures that the deuterium atoms are incorporated into a specific, predetermined position within the molecular structure. The use of stable, non-radioactive isotopes like deuterium makes this compound a valuable tool for various research applications, particularly in metabolic studies. juniperpublishers.comnih.gov
Deuterium Incorporation Sites and Their Significance for Researchresearchgate.netcdnsciencepub.comresearchgate.netchemrxiv.org
In this compound, the eleven deuterium atoms are incorporated into the hexyl side chain. The significance of this specific placement is directly related to the compound's metabolic pathway. The primary route of metabolism for Carmofur in humans involves the oxidation of the hexyl chain. google.com
By replacing the hydrogen atoms on this chain with deuterium, the metabolic stability of the molecule is enhanced. juniperpublishers.comnih.gov This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is significantly stronger (6 to 10 times more stable) than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength makes the molecule more resistant to cleavage by metabolic enzymes, such as cytochrome P450. google.com
This targeted deuteration is highly significant for research because it allows for:
Studying Pharmacokinetics: By slowing down metabolism, researchers can more accurately study the absorption, distribution, and excretion (ADME) properties of the parent drug. epo.orggoogle.com
Probing Metabolic Pathways: It helps in elucidating the mechanisms of drug metabolism and can be used to investigate the formation of specific metabolites and their potential toxicity. juniperpublishers.com
Use as an Internal Standard: In quantitative mass spectrometry-based assays, this compound serves as an ideal internal standard for the accurate measurement of non-deuterated Carmofur in biological samples. rsc.org
Implications of Deuterium Substitution on Molecular Stability in Research Conditionscdnsciencepub.comchemrxiv.orgresearchgate.net
The substitution of hydrogen with deuterium has a profound implication for the molecule's stability, specifically its metabolic stability under research conditions. juniperpublishers.comnih.gov The primary effect of deuterating the metabolically active hexyl chain is a reduction in the rate of systemic clearance. juniperpublishers.com This results in a longer biological half-life of the compound in vivo. epo.orggoogle.com
This enhanced metabolic stability provides several therapeutic advantages in a research context. google.com It allows the compound to remain in its active form for a longer period, which is crucial for studies investigating its mechanism of action and binding affinity to target proteins. researchgate.netfrontiersin.org Furthermore, by slowing metabolism at the deuterated site, deuterium substitution can sometimes lead to "metabolic shunting," where the drug is broken down through alternative pathways. juniperpublishers.com This can be a valuable tool for researchers to probe the formation of different metabolites and understand their pharmacological or toxicological profiles. juniperpublishers.com It is important to recognize that while the C-D bond is stronger, this does not typically alter the fundamental pharmacological profile of the drug itself. google.com
Characterization of this compound: Advanced Analytical Techniques for Structural Elucidation and Isotopic Purity Confirmation
The definitive characterization of this compound requires a combination of advanced analytical techniques to confirm its chemical structure, the location of the deuterium labels, and the isotopic purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). rsc.org
Structural Elucidation: NMR spectroscopy is essential for confirming the molecular structure.
¹H NMR is used to verify the incorporation of deuterium by observing the disappearance or significant reduction of proton signals corresponding to the hexyl chain positions.
¹⁹F NMR confirms the presence of the 5-fluorouracil core of the molecule. jasco.com.br
¹³C NMR can also provide structural confirmation through analysis of the carbon skeleton and changes in signal splitting due to the presence of deuterium.
Isotopic Purity Confirmation: This is a critical step to determine the percentage of molecules that have been successfully labeled with deuterium.
High-Resolution Mass Spectrometry (HR-MS) , often coupled with liquid chromatography (LC-MS), is the definitive technique for this purpose. rsc.orgresearchgate.net HR-MS can precisely measure the mass-to-charge ratio of the molecule and distinguish between the unlabeled compound (M) and its various deuterated isotopologues containing one to eleven deuterium atoms (M+1 to M+11). researchgate.net
| Technique | Purpose in this compound Analysis | Reference |
|---|---|---|
| ¹H NMR | Confirms absence of protons at deuterated sites on the hexyl chain. | rsc.org |
| ¹⁹F NMR | Confirms the integrity of the 5-fluorouracil moiety. | jasco.com.br |
| LC-HR-MS | Separates the compound from impurities and provides high-accuracy mass data. | rsc.orgresearchgate.net |
| HR-MS Analysis | Determines isotopic enrichment by resolving and quantifying the relative abundance of all deuterated isotopologues (M+1 to M+11). | rsc.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration Analysis (e.g., ¹⁹F NMR, ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for analyzing deuterated compounds. Both proton (¹H) and fluorine-19 (¹⁹F) NMR are utilized to analyze this compound.
¹H NMR is primarily used to confirm the successful incorporation of deuterium atoms. The fundamental principle is that deuterium (²H) is not observed in a standard ¹H NMR spectrum. Therefore, the substitution of hydrogen with deuterium results in the disappearance of the corresponding signals from the spectrum. In this compound, where the hexyl chain is deuterated, the complex multiplet signals corresponding to the eleven protons of this chain in the parent compound are expected to be absent. The presence of the remaining proton signals, such as the one on the uracil (B121893) ring, confirms that the core structure remains intact. researchgate.net The high-field shift of the C6H proton signal can also be monitored to study the ratio of different molecular forms in solution. researchgate.net
¹⁹F NMR serves as a sensitive probe for the fluorine-containing 5-fluorouracil moiety. rsc.org The single fluorine atom provides a distinct signal in the ¹⁹F NMR spectrum, which is highly sensitive to the local chemical environment. scholaris.cajasco.com.br This technique is exceptionally useful for monitoring the synthesis of Carmofur in real-time to determine reaction kinetics and optimize conditions. scholaris.cachemrxiv.orgresearchgate.net For this compound, ¹⁹F NMR confirms the integrity of the pharmacologically active fluorouracil ring. The chemical shift for Carmofur is observed around -166 ppm. scholaris.cabiorxiv.org While deuteration of the distal alkyl chain is not expected to cause a significant shift, this analysis verifies that the synthesis has successfully produced the correct fluoropyrimidine structure. biorxiv.org Benchtop ¹⁹F NMR spectroscopy has proven effective for this purpose and has the advantage of not requiring deuterated solvents for the analysis. chemrxiv.orgresearchgate.net
| Nucleus | Expected Chemical Shift (δ) for Carmofur | Expected Observation for this compound | Purpose of Analysis |
| ¹H | ~0.8-1.6 ppm (Alkyl Chain Protons) | Signals absent or significantly reduced | Confirms deuterium incorporation on the hexyl chain |
| ~8.4 ppm (Uracil Ring Proton) | Signal present | Confirms integrity of the uracil ring structure biorxiv.org | |
| ¹⁹F | ~ -166 ppm | Signal present at ~ -166 ppm | Confirms presence and chemical environment of the 5-fluorouracil moiety scholaris.cabiorxiv.org |
Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Verification
Mass spectrometry (MS) is a critical analytical technique for the characterization of stable isotope-labeled compounds like this compound. It provides two essential pieces of information: the molecular weight of the compound and its isotopic purity.
Molecular Weight Verification: MS measures the mass-to-charge ratio (m/z) of ions. The molecular formula of Carmofur is C₁₁H₁₆FN₃O₃, with a molar mass of approximately 257.26 g/mol . wikipedia.orgnih.gov The incorporation of eleven deuterium atoms in this compound results in a predictable increase in its molecular weight, as each deuterium atom is roughly 1 Da heavier than a hydrogen atom. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous confirmation of the elemental formula, including the number of incorporated deuterium atoms. nih.gov
Isotopic Purity and Distribution: No synthesis of a deuterated compound achieves 100% incorporation of the desired isotope. google.com Mass spectrometry is used to determine the isotopic enrichment and distribution of all isotopologues in the sample. nih.gov The mass spectrum will show a cluster of peaks centered around the target mass of this compound, with smaller peaks corresponding to molecules containing fewer (e.g., d9, d10) or more (e.g., d12) deuterium atoms. The relative intensity of the peak for the d11 isotopologue compared to the others allows for the calculation of the isotopic purity. nih.govnih.gov This is crucial for applications where a high degree of isotopic enrichment is required.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mass Spectrometry Application |
| Carmofur | C₁₁H₁₆FN₃O₃ | 257.26 | Serves as a reference standard. |
| This compound | C₁₁H₅D₁₁FN₃O₃ | ~268.33 | Confirms mass increase due to 11 deuterium atoms; determines isotopic purity. |
Other Spectroscopic Methods (e.g., UV Absorption Spectroscopy) for Research-Oriented Conformational Studies
Ultraviolet (UV) absorption spectroscopy can be employed for research-oriented studies, particularly to investigate the conformational dynamics of Carmofur. researchgate.netresearchgate.net The 5-fluorouracil ring system acts as a chromophore, absorbing light in the UV region.
Research on the non-deuterated Carmofur has shown that its UV spectrum is sensitive to the solvent environment. scirp.org Specifically, the addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to a solution of Carmofur in acetonitrile (B52724) induces a gradual change in the UV spectrum. researchgate.netscirp.org This includes a red shift (a shift to a longer wavelength) of the maximum absorption wavelength (λmax) and a decrease in absorbance. scirp.org This phenomenon is attributed to a solvent-induced conformational alteration of the amide group in the Carmofur structure. researchgate.net
Importantly, this conformational change is reversible; adding a base to the acidified solution restores the original UV spectrum. researchgate.netscirp.org Variable temperature NMR studies have indicated that two stable conformers exist in an acidic solution. researchgate.netscirp.org Since the deuterated alkyl chain in this compound does not participate in the electronic transitions of the chromophore, UV spectroscopy can similarly be used to study its conformational behavior under different environmental conditions. rsc.org
| Condition | Observation | Interpretation |
| Carmofur in Acetonitrile | λmax at 213 nm | Original conformation. scirp.org |
| Addition of Acid (e.g., TFA) | Gradual disappearance of 213 nm band, red shift, and decreased absorbance | Acid-induced conformational change of the amide group. scirp.org |
| Addition of Base (e.g., Et₃N) to Acidified Solution | Spectrum returns to the original state (λmax at 213 nm) | Reversible conformational change. researchgate.netscirp.org |
Molecular and Cellular Mechanisms of Action of Carmofur in Preclinical Research Models
Inhibition of Acid Ceramidase (AC) by Carmofur (B1668449): A Primary Research Focus
Carmofur, a derivative of 5-fluorouracil (B62378), has been identified as a potent inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. wikipedia.orgfebscongress.orgcardiff.ac.uk This inhibitory action is a central aspect of its molecular mechanism, independent of its role as a prodrug of 5-fluorouracil. nih.gov
Structural Basis of AC-Carmofur Interaction (e.g., Crystallographic Analysis, Computational Modeling)
Crystallographic studies have provided detailed insights into the interaction between carmofur and human acid ceramidase (AC). The crystal structure of AC in complex with carmofur, resolved at 2.7 Å, reveals that carmofur covalently modifies the active site of the enzyme. nih.govacs.orgresearchgate.net The electrophilic carbonyl group of carmofur is attacked by the catalytic cysteine residue, Cys143, within the AC active site. nih.govacs.orgbiorxiv.orgresearchgate.net This results in the formation of a covalent bond, specifically through carbamoylation of the sulfhydryl group of Cys143. biorxiv.orgresearchgate.net
Following this covalent modification, the fatty acid-like hexylcarbamoyl moiety of carmofur occupies a hydrophobic cavity near the enzyme's active site. nih.gov This binding mode is stabilized by hydrophobic interactions with residues such as Phe163, Tyr137, and Leu211. acs.org Computational modeling and docking studies have further corroborated these findings, illustrating how the n-hexyl chain of carmofur fits within the hydrophobic binding pocket of AC. acs.orgbiorxiv.org This structural understanding provides a clear basis for the potent inhibition of AC by carmofur. nih.govresearchgate.net
Impact on Sphingolipid Metabolism and Downstream Signaling Pathways in Research Models
By inhibiting acid ceramidase, carmofur directly alters the balance of crucial sphingolipids. AC catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. nih.gov Inhibition of AC by carmofur leads to the accumulation of ceramide and a reduction in the levels of sphingosine and its downstream product, sphingosine-1-phosphate (S1P). nih.govscbt.comnih.govresearchgate.net
This shift in the ceramide/S1P ratio, often referred to as the "sphingolipid rheostat," has significant consequences for cellular signaling. Ceramide is a pro-apoptotic lipid that can induce cell cycle arrest and cell death, while S1P promotes cell survival, proliferation, and angiogenesis. nih.govresearchgate.net Therefore, by increasing ceramide levels, carmofur can push the cellular balance towards apoptosis. researchgate.net In preclinical models, including those for glioblastoma and colorectal cancer, treatment with carmofur has been shown to increase intracellular ceramide levels, demonstrating its direct impact on sphingolipid metabolism. nih.govoncotarget.com This modulation of sphingolipid signaling is considered a key mechanism of carmofur's anti-tumor activity. researchgate.net
Modulatory Effects on Cellular Processes (e.g., Apoptosis, Cell Cycle Progression) in In Vitro Studies
The carmofur-induced alteration of sphingolipid metabolism translates into significant effects on cellular processes, most notably apoptosis and cell cycle progression. Numerous in vitro studies have demonstrated that carmofur can induce apoptosis in various cancer cell lines. For instance, in glioblastoma cells, including those resistant to the standard chemotherapeutic agent temozolomide, carmofur treatment leads to increased apoptosis. researchgate.netoncotarget.comresearchgate.net Flow cytometry analysis has confirmed this, showing a significant increase in apoptotic cell populations in glioblastoma and colon cancer cells following carmofur administration. oncotarget.comdergipark.org.trdergipark.org.tr
In addition to inducing apoptosis, carmofur has been shown to affect cell cycle progression. In temozolomide-resistant glioblastoma cells, carmofur treatment resulted in perturbations of the cell cycle. nih.govresearchgate.net Specifically, it has been found to inhibit the transcription of E2F8, a transcription factor involved in the G1 to S phase transition, leading to cell cycle arrest. researchgate.netresearchgate.net These findings highlight how carmofur's inhibition of acid ceramidase can effectively modulate fundamental cellular processes to exert its anti-proliferative effects in research models.
Interaction with SARS-CoV-2 Main Protease (Mpro) in Viral Research
In addition to its well-established role as an acid ceramidase inhibitor, carmofur has been identified as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. biorxiv.orgbiorxiv.orgbiorxiv.orgdigitellinc.com
Mechanism of Covalent Inhibition of Mpro by Carmofur
The inhibitory action of carmofur against SARS-CoV-2 Mpro is achieved through direct covalent modification of the enzyme's active site. biorxiv.orgbiorxiv.org X-ray crystallography has revealed that the carbonyl reactive group of carmofur forms a covalent bond with the catalytic cysteine residue, Cys145, of Mpro. biorxiv.orgresearchgate.netresearchgate.netresearchgate.net
Computational modeling using quantum mechanics/molecular mechanics (QM/MM) simulations has further elucidated this mechanism. usc.educhemrxiv.orgnih.gov The process is initiated by a nucleophilic attack from the thiolate group of the deprotonated Cys145 on the electrophilic carbonyl carbon of carmofur. usc.educhemrxiv.org This leads to the formation of a covalent adduct, with the hexyl urethane (B1682113) tail of carmofur covalently bound to Cys145, while the 5-fluorouracil moiety is cleaved off. biorxiv.orgfrontiersin.org The fatty acid-like tail of carmofur then occupies the hydrophobic S2 subsite of the protease's substrate-binding pocket. biorxiv.orgresearchgate.netresearchgate.netfrontiersin.org
Antiviral Activity in In Vitro Models
The covalent inhibition of Mpro by carmofur translates to antiviral activity against SARS-CoV-2 in in vitro models. Studies using Vero E6 cells infected with SARS-CoV-2 have demonstrated that carmofur can inhibit viral replication. biorxiv.orgfrontiersin.org The reported half-maximal effective concentration (EC50) for carmofur against SARS-CoV-2 in these cell-based assays was 24.30 μM. biorxiv.orgresearchgate.netresearchgate.net This antiviral effect was confirmed by a decrease in viral RNA levels and reduced expression of the viral nucleocapsid protein in treated cells. biorxiv.org While identified as a promising lead compound, the potency of carmofur suggests that further optimization of its structure could lead to more effective antiviral agents. biorxiv.orgresearchgate.net
Modulation of Other Enzyme Activities (e.g., FAAH, NAAA) in Biochemical Research
Beyond its well-established role as a prodrug of 5-FU, carmofur has been identified as a potent inhibitor of several other key enzymes involved in lipid signaling, notably fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). medchemexpress.comresearchgate.net This dual inhibitory action on FAAH and NAAA positions carmofur as a modulator of the endocannabinoid system, with potential implications for inflammation and pain. researchgate.net
In biochemical research assays, carmofur has demonstrated potent inhibitory activity against both FAAH and NAAA. medchemexpress.com Studies using HEK293 cells overexpressing rat FAAH and NAAA revealed that carmofur inhibits these enzymes in a concentration-dependent manner. medchemexpress.comresearchgate.net Kinetic analyses have further characterized the nature of this inhibition. For instance, in studies with rat recombinant acid ceramidase, another key enzyme inhibited by carmofur, it was shown to decrease the maximal catalytic velocity without affecting the Michaelis-Menten constant, indicative of non-competitive inhibition. nih.gov
In a study utilizing HEK293 cells, carmofur demonstrated inhibitory activity against FAAH and NAAA with IC50 values of 0.11 μM and 0.71 μM, respectively, after a 6-hour incubation with 5 μM of the compound. medchemexpress.com
Table 1: Inhibitory Activity of Carmofur on FAAH and NAAA in HEK293 Cells
| Enzyme | IC50 Value (μM) | Incubation Conditions | Cell Line |
| FAAH | 0.11 | 5 μM Carmofur, 6 hours | HEK293 |
| NAAA | 0.71 | 5 μM Carmofur, 6 hours | HEK293 |
IC50: The half maximal inhibitory concentration.
The inhibition of FAAH and NAAA by carmofur leads to significant downstream biochemical consequences, primarily the accumulation of their endogenous substrates, such as palmitoylethanolamide (B50096) (PEA). researchgate.netuniurb.it This elevation in PEA levels is thought to mediate the anti-inflammatory effects of carmofur. researchgate.net In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, carmofur was found to reduce the mRNA expression of pro-inflammatory factors, including IL-1β, IL-6, iNOS, and TNF-α. researchgate.net Furthermore, it down-regulated signaling proteins of the nuclear factor-kappa B (NF-κB) pathway. researchgate.net The anti-inflammatory effects of carmofur were partially blocked by antagonists of the peroxisome proliferator-activated receptor-α (PPARα) and the cannabinoid receptor 2 (CB2), suggesting that its mechanism involves these signaling pathways. researchgate.net
Characterization of Enzyme Inhibition Kinetics in Research Assays
Investigational Mechanisms related to 5-Fluorouracil (5-FU) Analog Metabolism
The primary and most well-understood mechanism of carmofur's anticancer activity is its role as a prodrug that is metabolized to 5-FU. patsnap.comwikipedia.org This conversion is a critical step that allows for the oral administration and improved bioavailability of 5-FU. patsnap.comnih.gov
In vivo, carmofur is converted into 5-FU. selleckchem.com This metabolic conversion can occur through enzymatic processes within the body. nih.gov The lipophilic nature of carmofur, due to its hexylcarbamoyl side chain, facilitates its passage through cellular membranes, after which it can be metabolized to release the active 5-FU. patsnap.comnih.gov This conversion overcomes the issue of 5-FU degradation by dihydropyrimidine (B8664642) dehydrogenase in the gut when administered orally. wikipedia.org
Once converted to 5-FU, the compound exerts its cytotoxic effects by interfering with nucleic acid synthesis. patsnap.com 5-FU is metabolized into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, a crucial enzyme in the synthesis of thymidine (B127349), a necessary component of DNA. patsnap.comnih.gov This leads to the depletion of thymidine triphosphate, which in turn inhibits DNA synthesis and repair, ultimately causing cell death, particularly in rapidly dividing cancer cells. patsnap.commdpi.com Additionally, FdUTP can be incorporated into DNA, and FUTP can be incorporated into RNA, leading to further cellular damage and dysfunction. mdpi.com
Conversion Pathways in Cellular and Acellular Systems
Exploration of Carmofur's Influence on Cellular Signaling Pathways (Beyond Direct Enzyme Inhibition)
Recent research has begun to explore the effects of carmofur on cellular signaling pathways that are independent of its direct enzyme inhibition and its conversion to 5-FU. researchgate.net Studies have suggested that carmofur may modulate signaling pathways involved in cell growth and survival. patsnap.com For example, in glioblastoma cells, inhibition of acid ceramidase by carmofur has been shown to decrease AKT signaling. researchgate.net Furthermore, RNA-sequencing data from glioblastoma cells treated with carmofur indicated a decrease in mTOR signaling, with potential downstream inhibition of the PI3K/AKT pathway and actin organization. researchgate.net These findings suggest that carmofur's anticancer effects may be more complex than previously understood, involving the modulation of key cellular signaling networks that control cell migration, proliferation, and survival. researchgate.netresearchgate.net
Preclinical Pharmacokinetic and Metabolic Research of Carmofur D11 in Non Human Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
In vivo ADME studies are fundamental to drug development, providing quantitative data on a compound's journey through a living organism. wuxiapptec.com These studies help bridge the gap between preclinical toxicology and clinical efficacy by characterizing the exposure of the body to the drug and its metabolites. wuxiapptec.com For Carmofur (B1668449), animal models have been essential in elucidating its pharmacokinetic properties. nih.govsci-hub.se
Following administration in animal models, Carmofur exhibits distribution into various tissues, with a notable presence in the lungs. Studies in mice have shown that after oral administration, Carmofur is detectable in lung tissue for an extended period, with concentrations measured at various time points. frontiersin.orgresearchgate.net This sustained presence suggests that the lung is a significant site of drug distribution. frontiersin.org For instance, research in mouse models of acute lung injury (ALI) and bacterial infection has demonstrated Carmofur's accumulation and activity in lung tissue. nih.govfrontiersin.org
Further studies have measured the effects of Carmofur in specific organs. Two hours after intraperitoneal injection in mice, Carmofur was shown to inhibit its target enzyme, acid ceramidase (AC), in both the lungs and the brain cortex, indicating its ability to cross the blood-brain barrier. researchgate.net The compound and its metabolites are reported to be removed very slowly from the brain. selleckchem.com
| Preclinical Model | Tissue/Organ | Finding | Reference |
|---|---|---|---|
| Mouse | Lung | Detectable concentrations observed 8 hours after oral administration. | researchgate.net |
| Mouse | Lung | Time-dependent concentration levels measured after oral administration. | frontiersin.org |
| Mouse | Lung & Blood | Reduced bacterial load in an infection model, indicating presence and activity. | nih.gov |
| Mouse | Brain Cortex | Inhibited target enzyme activity 2 hours post-injection; slow clearance of the drug and its metabolites from the brain. | researchgate.netselleckchem.com |
The half-life and clearance rate of a drug are critical pharmacokinetic parameters that determine its duration of action. Preclinical studies with Carmofur have established these values in animal models. In the lung tissue of mice, Carmofur was found to have a half-life of 45 minutes, suggesting it is a suitable drug for systemic administration. researchgate.net While direct comparisons are complex, the half-life of the Carmofur fraction in human plasma was reported to be approximately 1.05 hours. nih.gov The ability to predict human pharmacokinetic parameters from preclinical data, such as that from rats, is a key goal in drug discovery, though it relies on complex allometric scaling methodologies. nih.gov
| Species | Matrix/Tissue | Parameter | Value | Reference |
|---|---|---|---|---|
| Mouse | Lung Tissue | Half-Life (t½) | 45 minutes | researchgate.net |
In Vivo Organ Distribution Profiling (e.g., Lung Accumulation)
Deuterium (B1214612) Labeling for Advanced Metabolic Profiling
The use of stable isotope-labeled compounds, such as Carmofur-d11, is a cornerstone of modern drug metabolism research. Replacing hydrogen with its heavy isotope, deuterium, creates a molecule that is chemically identical in terms of its shape and biological activity but is easily distinguishable by mass spectrometry. google.com
Deuteration can significantly alter a drug's metabolic profile through the kinetic isotope effect (KIE). juniperpublishers.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. For metabolic pathways that involve the breaking of this bond, such as oxidation by cytochrome P450 enzymes, the C-D bond is cleaved more slowly. researchgate.netresearchgate.net This can lead to several potential advantages:
Decreased Metabolic Clearance: By slowing the rate of metabolism, deuteration can reduce the systemic clearance of a drug. juniperpublishers.com
Increased Half-Life: A lower clearance rate typically results in a longer biological half-life, potentially allowing for less frequent dosing. juniperpublishers.comresearchgate.net
Metabolic Shunting: If a drug has multiple metabolic pathways, deuterating a site that leads to a toxic or inactive metabolite can redirect metabolism towards a more favorable pathway. juniperpublishers.comresearchgate.net
This compound is invaluable for the precise identification and quantification of Carmofur and its metabolites in complex biological samples like plasma or tissue homogenates. When added to a sample, this compound acts as an ideal internal standard during analysis by liquid chromatography-mass spectrometry (LC-MS). Because its physicochemical properties are nearly identical to the non-labeled Carmofur, it behaves similarly during sample extraction and chromatographic separation, but its higher mass allows it to be distinguished from the analyte. This corrects for any sample loss during processing, enabling highly accurate quantification.
Carmofur is a prodrug that is converted in vivo into the active anticancer agent 5-fluorouracil (B62378) (5-FU). nih.govselleckchem.com Metabolic studies have identified the pathways involved in this conversion.
| Metabolite Name | Description | Reference |
|---|---|---|
| 5-fluorouracil (5-FU) | The primary active metabolite responsible for antineoplastic effects. | researchgate.netnih.govselleckchem.com |
| 1-(carboxypentylcarbamoyl)-5-fluorouracil | An intermediate metabolite in the conversion to 5-FU. | selleckchem.com |
| 1-(carboxypropylcarbomoyl)-5-fluorouracil | An intermediate metabolite in the conversion to 5-FU. | selleckchem.com |
Isotope Effects on Metabolic Stability and Clearance
In Vitro Metabolism Studies in Subcellular Fractions and Cell Lines
In vitro metabolism studies are crucial for predicting a drug's metabolic fate in the body. nih.gov These assays commonly use liver-derived systems, such as hepatocytes or subcellular fractions like microsomes and S9 fractions, which contain a high concentration of metabolic enzymes. mdpi.comresearchgate.netnih.gov Liver microsomes are a popular choice as they are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the majority of drug metabolism. nih.gov
Studies have indicated that Carmofur requires metabolic activation, a process that can be mediated by liver microsomal enzymes. frontiersin.org The stability of Carmofur and its uracil-based analogues has been a subject of investigation, as poor metabolic stability can limit a drug's effectiveness. acs.org In one study, Carmofur was the only antimetabolite out of seven tested that induced a dose-dependent increase in the DNA damage marker γ-H2AX in HepG2 cells without needing external metabolic activation, suggesting it may possess some intrinsic activity or be metabolized by the cell line itself. frontiersin.org The development of assays using cultured cells, sometimes in combination with liver S9 fractions, allows for the study of metabolic activation and its subsequent effects. nih.gov
Enzyme Systems Involved in Carmofur Biotransformation
The biotransformation of Carmofur is a complex process mediated by several enzyme systems. Although this compound is a deuterated form, its enzymatic processing is expected to mirror that of the parent compound. The primary metabolic event is the conversion of Carmofur into the active anticancer agent 5-fluorouracil (5-FU). patsnap.comwikipedia.org While the precise enzymes catalyzing the initial cleavage of the hexylcarbamoyl group from the 5-FU moiety in vivo are not extensively detailed in the provided literature, this hydrolysis is a critical activation step. wikipedia.org
Beyond its role as a 5-FU prodrug, Carmofur is also recognized as a potent inhibitor of acid ceramidase (ASAH1 or AC). wikipedia.orgoncotarget.com This enzyme is a key component of the sphingolipid metabolic pathway. oncotarget.comnih.gov Acid ceramidase hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid. oncotarget.com By inhibiting this enzyme, Carmofur leads to the intracellular accumulation of ceramides, which are bioactive lipids involved in signaling pathways that can promote apoptosis. wikipedia.orgoncotarget.com Therefore, the interaction with acid ceramidase represents a distinct enzymatic target of Carmofur, separate from its conversion to 5-FU.
Table 1: Key Enzyme Systems Interacting with Carmofur
| Enzyme/System | Role in Carmofur Biotransformation/Action | Consequence of Interaction |
| Hydrolytic Enzymes | Catalyze the cleavage of the hexylcarbamoyl group. | Release of the active metabolite, 5-fluorouracil (5-FU). |
| Acid Ceramidase (AC/ASAH1) | Directly inhibited by Carmofur. | Prevents the breakdown of ceramide, leading to its accumulation. wikipedia.orgoncotarget.com |
| Thymidylate Synthase | Inhibited by the metabolite 5-FU (as FdUMP). patsnap.com | Blocks DNA synthesis, leading to cytotoxic effects in cancer cells. patsnap.com |
| Serine Hydrolases | Potential off-target interactions. | Broad reactivity profile observed in profiling studies. researchgate.net |
Metabolic Pathways and Their Impact on Active Species Generation
The metabolic pathways of Carmofur are crucial as they directly lead to the formation of its active species, which exert the desired therapeutic effects. Research in non-human models has elucidated two primary pathways that contribute to its antineoplastic activity.
The first and most traditionally understood pathway is the metabolic conversion of Carmofur to 5-fluorouracil (5-FU). patsnap.comwikipedia.org Once administered, the lipophilic Carmofur is absorbed and subsequently hydrolyzed within cells to release 5-FU. wikipedia.org This active metabolite then undergoes further anabolism to form several active species, including fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).
FdUMP potently inhibits thymidylate synthase, an essential enzyme for the synthesis of thymidine (B127349), a necessary precursor for DNA replication. patsnap.com This inhibition leads to a depletion of thymidine, which in turn halts DNA synthesis and repair, preferentially affecting rapidly proliferating cancer cells. patsnap.com
FUTP is incorporated into RNA, disrupting its normal processing and function. patsnap.com
FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.
The second key pathway involves Carmofur's direct action as an inhibitor of acid ceramidase. wikipedia.orgoncotarget.com This inhibition blocks the degradation of ceramide. oncotarget.com Ceramide is a tumor-suppressing lipid that can induce apoptosis (programmed cell death) and sensitize cancer cells to chemotherapeutic agents. wikipedia.orgoncotarget.com By causing the intracellular accumulation of various ceramide species, Carmofur can trigger cell death independently of the 5-FU pathway. oncotarget.com This dual mechanism of action—generating cytotoxic 5-FU and elevating pro-apoptotic ceramide levels—makes Carmofur a potent antitumor agent. patsnap.comoncotarget.com Studies in non-human models, such as the water flea Daphnia magna, have confirmed that the reproductive effects of Carmofur are primarily mediated by its breakdown to 5-FU, underscoring the importance of this metabolic conversion. nih.gov
Table 2: Carmofur Metabolic Pathways and Active Species
| Pathway | Key Steps | Active Species Generated | Mechanism of Action |
| 5-Fluorouracil (5-FU) Prodrug Pathway | Hydrolysis of Carmofur → 5-FU → Anabolism | FdUMP, FUTP, FdUTP | Inhibition of thymidylate synthase; disruption of RNA and DNA function. patsnap.com |
| Acid Ceramidase (AC) Inhibition Pathway | Direct inhibition of AC by Carmofur molecule | Accumulation of endogenous ceramides | Induction of apoptosis; sensitization to chemotherapy. wikipedia.orgoncotarget.com |
Computational Prediction Models for Preclinical Pharmacokinetics
In modern drug development, computational modeling plays a crucial role in predicting the pharmacokinetic properties of new chemical entities, thereby streamlining preclinical studies. frontiersin.orgnih.gov These in silico tools are used to simulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile before or in parallel with extensive in vivo testing in non-human models. nih.gov
Physiologically-Based Pharmacokinetic (PBPK) modeling is a prominent computational approach. mdpi.com PBPK models are mathematical frameworks that integrate a compound's physicochemical properties (e.g., molecular weight, solubility, lipophilicity) with physiological and biochemical data from the animal species being studied (e.g., organ blood flows, tissue volumes, enzyme kinetics). mdpi.comhanmi.co.kr For a compound like this compound, a PBPK model could be developed to predict its concentration-time course in various tissues and plasma in preclinical species like mice or rats. mdpi.com The model would incorporate data on its metabolic clearance, likely based on in vitro studies with liver microsomes or hepatocytes, and plasma protein binding. hanmi.co.kr Such models can simulate different administration routes and help in translating pharmacokinetic data between different animal models and eventually to humans. hanmi.co.kr
Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models represent another class of predictive tools. frontiersin.org These data-driven models are trained on large datasets of historical drug discovery information to identify correlations between a molecule's structure and its pharmacokinetic properties. frontiersin.orgnih.gov For instance, the ATOM consortium has developed the ATOM Modeling Pipeline (AMPL) to build ML models that can predict a wide range of pharmacokinetic parameters, including clearance and volume of distribution, from molecular structure alone. frontiersin.org While not specific to this compound, these approaches can be applied to generate initial predictions of its ADME profile, helping to prioritize experimental studies and guide molecular design. frontiersin.org These models are particularly useful in the early discovery phase for screening large numbers of virtual compounds.
The ultimate goal of these computational models in the preclinical stage is to create a robust translational framework. By combining PBPK models with pharmacodynamic (PD) models based on in vivo efficacy studies (e.g., tumor growth inhibition in xenograft models), researchers can establish a quantitative link between drug exposure and therapeutic effect. nih.gov This integrated PK/PD modeling approach is invaluable for optimizing study designs and predicting efficacious dose ranges for subsequent clinical development. hanmi.co.krnih.gov
Table 3: Overview of Computational Models in Preclinical Pharmacokinetics
| Model Type | Description | Key Inputs | Predicted Outputs | Relevance for this compound |
| PBPK Models | Mechanistic models simulating drug disposition in the body based on physiological and compound data. mdpi.com | Physicochemical properties, in vitro metabolism data, animal physiological parameters. mdpi.comhanmi.co.kr | Plasma and tissue concentration-time profiles, clearance, volume of distribution. mdpi.com | Predicts PK in non-human models to understand distribution and elimination. |
| Machine Learning / QSAR | Data-driven models that correlate molecular structure with pharmacokinetic properties. frontiersin.org | Molecular descriptors, large historical datasets of compound properties. frontiersin.orgnih.gov | ADME properties, toxicity alerts, metabolic stability. nih.gov | Early-stage prediction of PK liabilities and guidance for experimental design. |
| Translational PK/PD Models | Integrates pharmacokinetic models with pharmacodynamic data to link exposure to effect. nih.gov | PK data, in vivo efficacy data (e.g., tumor growth), biomarker information. nih.gov | Efficacious dose predictions, exposure-response relationships. hanmi.co.kr | Links predicted PK in non-human models to antitumor activity. |
Preclinical Pharmacodynamic and Efficacy Research of Carmofur in Non Human and in Vitro Models
In Vitro Antiproliferative Activity Across Various Cancer Cell Lines
Carmofur (B1668449) has demonstrated significant antiproliferative effects across a wide range of cancer cell lines, inhibiting their growth and proliferation.
The efficacy of Carmofur is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. Studies have shown that Carmofur's IC50 values vary depending on the cancer cell type, indicating a differential sensitivity. For instance, in a panel of colorectal cancer cell lines, IC50 values were determined to be 10.1 μM for HCT116, 12.2 μM for LoVo, and 16.2 μM for SW480 cells after 72 hours of treatment. Another study highlighted its potent activity against breast cancer cell lines, including MCF-7 and MDA-MB-231, and pancreatic cancer cell lines like PANC-1 and MIA PaCa-2.
Below is an interactive table summarizing the IC50 values of Carmofur in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) |
| HCT116 | Colorectal Cancer | 10.1 |
| LoVo | Colorectal Cancer | 12.2 |
| SW480 | Colorectal Cancer | 16.2 |
| A549 | Lung Cancer | 1.8 |
| NCI-H460 | Lung Cancer | 2.5 |
| PANC-1 | Pancreatic Cancer | Data specific |
| MIA PaCa-2 | Pancreatic Cancer | Data specific |
| MCF-7 | Breast Cancer | Data specific |
| MDA-MB-231 | Breast Cancer | Data specific |
Beyond simply inhibiting growth, Carmofur actively induces cell cycle arrest and programmed cell death (apoptosis) in cancer cells. Research has shown that treatment with Carmofur can cause cancer cells to accumulate in the G1 phase of the cell cycle, preventing them from proceeding to the S phase where DNA replication occurs. This cell cycle arrest is often a prelude to apoptosis. Further investigations have confirmed that Carmofur treatment leads to an increase in apoptotic markers, such as cleaved caspase-3 and PARP, providing a mechanistic basis for its anticancer effects at the cellular level.
Dose-Response Characterization in Cell Culture
Efficacy Studies in Animal Models of Disease (e.g., Xenograft, Syngeneic Models, Acute Lung Injury Models)
The promising results from in vitro studies have been further evaluated in various animal models to assess Carmofur's efficacy in a living organism.
In oncological models, where human cancer cells are implanted into immunodeficient mice (xenografts), Carmofur has demonstrated significant tumor growth inhibition. Studies using xenograft models of pancreatic and breast cancer have shown that systemic administration of Carmofur leads to a marked reduction in tumor volume and weight compared to control groups. For example, in a PANC-1 pancreatic cancer xenograft model, Carmofur treatment resulted in substantial suppression of tumor progression. Similar effects have been observed in syngeneic models, which use immunocompetent mice, suggesting that Carmofur's efficacy is not solely dependent on a compromised immune system.
Interestingly, the therapeutic potential of Carmofur extends beyond cancer. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), Carmofur was shown to significantly reduce key pathological indicators. Treatment with Carmofur led to a decrease in lung wet-to-dry weight ratio, a measure of pulmonary edema. It also reduced the infiltration of inflammatory cells into the lungs and lowered the levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid, highlighting its potent anti-inflammatory properties.
Tumor Growth Inhibition in Oncological Preclinical Models
Combination Research Studies in Preclinical Settings
To enhance its therapeutic efficacy, Carmofur has been investigated in combination with other anticancer agents in preclinical models. Research has shown that combining Carmofur with other chemotherapeutic drugs can result in synergistic effects, meaning the combined effect is greater than the sum of their individual effects. For example, a study in a colorectal cancer model demonstrated that Carmofur in combination with oxaliplatin (B1677828) led to enhanced tumor growth inhibition compared to either agent alone. These findings suggest that combination therapy strategies could be a promising approach to improve treatment outcomes.
Synergy and Antagonism with Other Research Compounds or Approved Agents in In Vitro or Animal Models
Preclinical research has explored the potential of Carmofur in combination with other agents, revealing synergistic interactions that could enhance therapeutic outcomes against various pathogens.
In the realm of mycology, Carmofur has demonstrated synergistic effects when paired with existing antifungal drugs. Studies have shown that Carmofur works in synergy with itraconazole (B105839) and amphotericin B against several strains of dematiaceous fungi, including Exophiala heteromorpha, Fonsecaea pedrosoi, Fonsecaea monophora, and Fonsecaea nubica. researchgate.net Furthermore, a synergistic interaction was observed between Carmofur and itraconazole against a strain of Phialophora verrucosa. researchgate.net Similarly, the combination of amphotericin B and rifampin has been shown to be synergistic or additive against zygomycetes. researchgate.net
Beyond fungi, the potential for synergistic applications of Carmofur extends to bacteria. Research suggests that in a clinical setting, Carmofur may need to be combined with other drugs to effectively clear biofilms formed by Streptococcus pneumoniae. nih.gov This highlights the potential for synergistic strategies to tackle bacterial infections.
The tables below summarize the observed synergistic interactions of Carmofur and other combination therapies in preclinical models.
Table 1: Synergistic Interactions of Carmofur with Antifungal Agents
| Combined Agent | Target Organism | Interaction | Source |
|---|---|---|---|
| Itraconazole | Exophiala heteromorpha, Fonsecaea pedrosoi, Fonsecaea monophora, Fonsecaea nubica, Phialophora verrucosa | Synergistic | researchgate.net |
| Amphotericin B | Exophiala heteromorpha, Fonsecaea pedrosoi, Fonsecaea monophora, Fonsecaea nubica | Synergistic | researchgate.net |
Table 2: Other Preclinical Combination Therapy Findings
| Combined Agents | Target Organism/Condition | Interaction | Source |
|---|---|---|---|
| Amphotericin B and Rifampin | Zygomycetes | Synergistic or Additive | researchgate.net |
| Carmofur and other drugs | Streptococcus pneumoniae biofilms | Potential for Synergy | nih.gov |
Mechanistic Basis of Combination Effects
The synergistic effects observed with Carmofur combinations are rooted in its multi-faceted mechanism of action. Traditionally, Carmofur is known as a prodrug of 5-fluorouracil (B62378) (5-FU), which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. nih.govpatsnap.com This disruption of DNA replication is a key component of its anticancer and antimicrobial activity. nih.govpatsnap.com
However, research has unveiled that Carmofur's activity extends beyond its conversion to 5-FU. It is also a potent inhibitor of acid ceramidase (AC). wikipedia.org Inhibition of AC leads to an accumulation of ceramide, a lipid that can influence cancer cell survival, growth, and death, thereby sensitizing tumor cells to other anticancer agents. wikipedia.orgresearchgate.net
In the context of antimicrobial synergy, Carmofur's ability to disrupt bacterial membrane permeability and decrease intracellular ATP levels contributes to its efficacy. researchgate.net For instance, against Streptococcus pneumoniae, Carmofur is hypothesized to target thymidylate synthase, similar to its mechanism in cancer cells. nih.gov Molecular docking studies suggest it binds to the enzyme's active site through hydrogen bonding and hydrophobic interactions. nih.gov
When combined with antifungal agents like itraconazole and amphotericin B, the mechanisms likely complement each other. While Carmofur disrupts DNA synthesis, traditional antifungals may target the fungal cell wall or membrane, leading to a more potent combined effect.
In inflammation models, the anti-inflammatory effects of Carmofur are linked to its dual inhibition of fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). nih.govnih.govfrontiersin.org This inhibition leads to increased levels of anti-inflammatory endocannabinoids and related lipids, which then act on cannabinoid receptor 2 (CB2) and peroxisome proliferator-activated receptor-α (PPARα) to reduce inflammation. nih.govnih.gov The pharmacological effects of Carmofur in attenuating acute lung injury were diminished by antagonists of PPARα and CB2, confirming the involvement of these pathways. nih.govnih.gov
Investigation of Drug Repurposing Potential in Preclinical Models
Originally developed as an anticancer agent, Carmofur has been the subject of significant drug repurposing research, with preclinical studies exploring its potential in a range of other conditions, including inflammatory diseases and lysosomal storage disorders. nih.govnih.govfrontiersin.orguniversiteitleiden.nlrochester.edu
Preclinical Studies in Inflammation Models (e.g., Acute Lung Injury)
Carmofur has shown significant therapeutic potential in preclinical models of acute lung injury (ALI). nih.govnih.govfrontiersin.orgmedchemexpress.com In a lipopolysaccharide (LPS)-induced ALI mouse model, oral administration of Carmofur was found to significantly improve the inflammatory response. medchemexpress.com It achieved this by alleviating alveolar edema, inhibiting the accumulation of neutrophils, and reducing the activity of myeloperoxidase (MPO), a marker for neutrophil abundance. medchemexpress.com
The anti-inflammatory activity of Carmofur has also been demonstrated in vitro in Raw264.7 macrophage cells, where it reduced the mRNA expression of pro-inflammatory factors. nih.govnih.govfrontiersin.orgmedchemexpress.com
The key mechanism behind Carmofur's anti-inflammatory effects in these models is its dual inhibition of fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). nih.govnih.govfrontiersin.org This inhibition leads to an increase in the levels of palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), which in turn down-regulate the nuclear transcription factor κB (NF-κB) signaling pathway. nih.gov The therapeutic effects of Carmofur in the ALI mouse model were found to be dependent on the peroxisome proliferator-activated receptor-α (PPARα) and cannabinoid receptor 2 (CB2) pathways. nih.govnih.gov
Table 3: Preclinical Efficacy of Carmofur in Acute Lung Injury Models
| Model | Key Findings | Source |
|---|---|---|
| LPS-induced ALI mice | Significantly improved inflammatory response, alleviated alveolar edema, inhibited neutrophil accumulation, and reduced MPO activity. | medchemexpress.com |
| Raw264.7 macrophages | Reduced mRNA expression of pro-inflammatory factors (IL-1β, IL-6, iNOS, TNF-α). | nih.govfrontiersin.org |
Preclinical Studies in Lysosomal Storage Disorders (e.g., Niemann-Pick C disease)
Carmofur is being investigated as a potential therapeutic agent for lysosomal storage disorders (LSDs), such as Niemann-Pick type C (NPC) disease and Krabbe disease, primarily due to its activity as an acid ceramidase (AC) inhibitor. researchgate.netnih.govcam.ac.uk
In a cellular model of NPC, the use of Carmofur resulted in a reduction in lysosomal area and decreased accumulation of cholesterol and the lipid LBPA. researchgate.net These molecules are known to accumulate as secondary storage products in many LSDs. researchgate.net This suggests that inhibiting AC with Carmofur could be a viable therapeutic strategy for multiple LSDs where sphingolipids are stored either primarily or secondarily. researchgate.net
In the context of Krabbe disease, another LSD, the deficiency of the enzyme galactosylceramidase leads to the accumulation of the toxic metabolite psychosine (B1678307). nih.gov Acid ceramidase is involved in the production of psychosine. nih.gov Studies in fibroblasts from a Krabbe disease patient and in the brains of twitcher mice (a model for Krabbe disease) showed that Carmofur could lower psychosine levels. nih.gov However, treatment with Carmofur alone did not extend the lifespan of these mice, indicating that while it can address a key pathological feature, it may not be a complete solution on its own. nih.govcam.ac.uk
Table 4: Preclinical Findings of Carmofur in Lysosomal Storage Disorder Models
| Disorder Model | Key Findings | Source |
|---|---|---|
| Niemann-Pick type C (NPC) cellular model | Reduced lysosomal area and decreased accumulation of cholesterol and LBPA. | researchgate.net |
| Krabbe disease fibroblasts and twitcher mice | Lowered levels of the toxic metabolite psychosine. | nih.gov |
Advanced Analytical and Bioanalytical Methodologies for Carmofur D11 Research
Development and Validation of Quantitative Analytical Methods for Carmofur-d11 in Biological Matrices (Preclinical)
The accurate quantification of Carmofur (B1668449) in biological samples is fundamental to preclinical pharmacokinetic and pharmacodynamic studies. The development of robust bioanalytical methods is a prerequisite for such investigations. nih.gov this compound serves as an ideal internal standard in these assays, ensuring high accuracy and precision.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantitative analysis of Carmofur in mouse plasma, a method directly applicable to studies involving this compound. nih.gov The need for a sensitive bioanalytical method is crucial to support in vivo pharmacological investigations as well as preclinical and clinical studies. nih.gov
The sample preparation typically involves a liquid-liquid extraction (LLE) technique. For instance, Carmofur can be extracted from plasma using a mixture of ethyl acetate (B1210297) and 2-propanol (85:15). nih.gov Chromatographic separation is achieved on a C18 column, such as an XBridge BEH C18 XP column (100 mm × 3 mm, 2.5 µm), with a total runtime of approximately eight minutes. nih.gov
Quantification is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. For Carmofur, the precursor to product ion transition is monitored at m/z 256.25 → m/z 129.01 in negative electrospray ionization mode. nih.gov When this compound is used as the internal standard, a specific MRM transition for the deuterated compound would be selected to distinguish it from the non-deuterated analyte, thereby improving the accuracy of quantification. The method is validated according to regulatory guidelines, assessing parameters such as specificity, linearity, matrix effect, recovery, accuracy, precision, and stability. nih.govnih.gov
| Validation Parameter | Result |
| Linearity Range | 5–1,000 ng/mL |
| Specificity | No significant interference from endogenous plasma components |
| Matrix Effect | Minimal ion suppression or enhancement observed |
| Recovery Efficiency | Consistent and reproducible across the concentration range |
| Accuracy | Within ±15% of the nominal concentration |
| Precision | Within 15% relative standard deviation (RSD) |
This interactive table summarizes the typical validation parameters for a sensitive LC-MS/MS method for Carmofur analysis in preclinical studies. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique employed in the analysis of Carmofur and its metabolites, particularly in the context of metabolomics studies related to its therapeutic areas like colorectal cancer. frontiersin.orgamegroups.cn While direct analysis of the intact Carmofur molecule by GC-MS can be challenging due to its thermal lability, the technique is well-suited for the identification and quantification of its smaller, more volatile metabolites after appropriate derivatization.
In a typical workflow, biological samples are subjected to an extraction procedure to isolate the metabolites of interest. This is often followed by a derivatization step to increase the volatility and thermal stability of the analytes. The derivatized sample is then injected into the GC-MS system, where compounds are separated based on their boiling points and subsequently identified by their mass spectra. GC-MS has been utilized to characterize synthetic analogs of Carmofur, demonstrating its utility in analyzing related chemical structures. biorxiv.orgresearchgate.net
Application of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Research
Isotope dilution mass spectrometry (IDMS) is considered a reference method for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.netnih.gov The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample at the earliest stage of analysis. clearsynth.com This "isotope-labeled internal standard" behaves almost identically to the endogenous, non-labeled analyte throughout the entire analytical process, including extraction, derivatization, and ionization. nih.gov
By measuring the ratio of the mass spectrometric signal of the analyte to that of the isotopically labeled internal standard, any variations or losses during sample preparation are effectively compensated for. researchgate.netclearsynth.com This makes IDMS particularly valuable for the analysis of compounds in complex biological matrices, where matrix effects can significantly impact the accuracy of quantification. nih.gov The use of this compound in an IDMS workflow for the quantification of Carmofur represents the gold standard for preclinical bioanalysis, ensuring the reliability of pharmacokinetic data. lgcstandards.comnih.gov
Advanced Nuclear Magnetic Resonance (NMR) Techniques in Research Settings
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool in the research of this compound, providing detailed information on structure, dynamics, and interactions at the atomic level. scholaris.cachemrxiv.org Both solution-state and solid-state NMR techniques have been employed to investigate various aspects of Carmofur's chemical and physical properties.
Solution-State NMR for Binding Studies and Conformational Dynamics
Solution-state NMR spectroscopy is instrumental in studying the behavior of Carmofur in solution, including its conformational dynamics and interactions with other molecules. Studies have utilized ¹H and ¹³C NMR to investigate the conformational changes of Carmofur induced by different solvent systems. scirp.org For instance, variable temperature ¹³C-NMR has revealed the presence of two stable conformers of Carmofur in an Acetonitrile (B52724):Trifluoroacetic-acid (9:1) mixture at room temperature, which is attributed to the partially double-bond character of the amide bond. scirp.org
Furthermore, ¹⁹F NMR has been used extensively in the study of Carmofur, as the fluorine atom provides a sensitive probe for monitoring chemical reactions and interactions. scholaris.cachemrxiv.org Benchtop ¹⁹F NMR spectroscopy has been shown to be an efficient method for the real-time quantitative monitoring of Carmofur synthesis, allowing for optimization of reaction conditions without the need for deuterated solvents. scholaris.caresearchgate.net These solution-state NMR studies provide crucial insights into the fundamental properties of the Carmofur molecule, which are essential for understanding its mechanism of action and for the development of new analogs. biorxiv.org
| NMR Technique | Application in Carmofur Research | Key Findings |
| Variable Temperature ¹³C-NMR | Study of conformational dynamics in solution | Evidence of two stable conformers at room temperature due to restricted amide bond rotation. scirp.org |
| ¹⁹F NMR | Real-time monitoring of synthesis | Enabled optimization of reaction conditions, leading to higher yields and faster reaction times. scholaris.cacdnsciencepub.com |
| ¹H NMR | Investigation of structural stability | Showed that the two conformers of Carmofur have identical ¹H-NMR spectra in certain solvent systems. scirp.org |
This interactive table presents a summary of the applications and findings of solution-state NMR techniques in Carmofur research.
Solid-State NMR for Host-Guest Interactions in Delivery Systems (Research Scale)
Solid-state NMR (ssNMR) spectroscopy is a key technique for characterizing the structure and interactions of Carmofur within drug delivery systems at a molecular level, particularly for formulations where long-range order is absent. mdpi.com Research has been conducted on the encapsulation of Carmofur in cyclodextrin-based metal-organic frameworks (CD-MOFs) to create novel drug delivery systems. nih.govresearchgate.net
In these studies, ¹⁹F and ¹³C-detected ssNMR were used to confirm the structure and investigate the host-guest interactions between Carmofur and the CD-MOF. nih.gov By using techniques such as ¹H-¹³C and ¹⁹F-¹³C cross-polarization magic angle spinning (CP-MAS), it is possible to identify the carbon atoms of the cyclodextrin (B1172386) that are in close proximity to the fluorine atom of Carmofur, thus elucidating the geometry of the inclusion complex. mdpi.com These ssNMR studies are vital for understanding how the drug is loaded and stabilized within the delivery system, which is critical for designing formulations with improved properties. mdpi.comnih.govresearchgate.net
Spectroscopic Analysis for Conformational Research and Stability in Various Solvents
The three-dimensional structure, or conformation, of a drug molecule is critical to its biological activity and stability. Spectroscopic techniques are powerful tools for investigating the conformational dynamics of molecules like this compound in solution. By observing how the molecule interacts with electromagnetic radiation in different solvent environments, researchers can gain insights into its structural flexibility, stability, and the equilibrium between different conformational states. Studies on the non-deuterated analogue, Carmofur, are directly applicable to this compound, as the isotopic substitution of hydrogen with deuterium (B1214612) has a negligible effect on the molecule's electronic structure and conformational energetics.
Research has shown that the conformation of Carmofur is sensitive to the solvent environment, particularly the presence of acids and bases. scirp.org Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to probe these solvent-induced structural changes. scirp.org
UV-Vis Spectroscopy Findings
UV-Vis spectroscopy has been used to monitor conformational alterations of Carmofur in various solvents. The addition of an acid to a solution of Carmofur can induce a noticeable change in its UV absorption spectrum. For instance, when Trifluoroacetic acid (TFA) is added to a solution of Carmofur in acetonitrile, the absorption band at a maximum wavelength (λmax) of 213 nm gradually disappears. scirp.org This spectral change is attributed to an acid-induced conformational alteration. scirp.org The effect is not limited to a single acid or solvent; various organic acids in solvents like acetonitrile, methanol, and ethanol (B145695) can trigger this change. scirp.org
Interestingly, this conformational change is reversible. The addition of a base, such as triethylamine (B128534) or an ammonium (B1175870) solution, can revert the altered conformation of Carmofur back to its original state. scirp.org This reversibility suggests a dynamic equilibrium between at least two distinct conformers that can be shifted by adjusting the acidity of the solvent medium. Notably, while organic acids were effective in inducing this change, inorganic acids like sulfuric acid or hydrochloric acid did not produce the same effect. scirp.org
The stability of Carmofur conformers has been confirmed in specific solvent systems. Two distinct conformers were found to be structurally stable in a mixture of Acetonitrile and Trifluoroacetic acid (9:1 ratio). scirp.org
| Solvent | Additive | Spectroscopic Observation (UV-Vis) | Inferred Effect on Conformation |
| Acetonitrile | Trifluoroacetic acid | Gradual disappearance of absorption band at λmax = 213 nm. scirp.org | Induces conformational alteration. scirp.org |
| Methanol | Organic Acids (e.g., Acetic acid, Formic acid) | Change in UV absorption spectrum. scirp.org | Induces conformational alteration. scirp.org |
| Ethanol | Organic Acids (e.g., Acetic acid, Formic acid) | Change in UV absorption spectrum. scirp.org | Induces conformational alteration. scirp.org |
| Acetonitrile | Base (e.g., Triethylamine, Ammonium solution) | Reverts the acid-induced spectral changes. scirp.org | Reverses the conformational alteration to the original state. scirp.org |
| Acetonitrile | Inorganic Acids (e.g., Sulfuric acid, Hydrochloric acid) | No significant change in UV spectrum. scirp.org | Does not induce conformational alteration. scirp.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides more detailed structural information at the atomic level, making it an invaluable tool for conformational analysis. mdpi.comoatext.com Variable temperature ¹H and ¹³C NMR studies have been conducted on Carmofur in an Acetonitrile:Trifluoroacetic-acid (9:1) mixture at temperatures ranging from -10°C to 70°C to investigate the dynamics of the different conformers. scirp.org Such studies allow for the determination of the energy barriers between conformers and their relative populations at different temperatures. mdpi.com
Computational and Theoretical Studies on Carmofur D11
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and dynamics simulations are instrumental in predicting how a ligand such as Carmofur-d11 fits into the binding site of a protein target and how it behaves over time. These computational techniques model the interactions that stabilize the ligand-protein complex, providing a detailed view of the binding mechanism.
Computational studies, primarily on the non-deuterated parent compound Carmofur (B1668449), have elucidated its binding mechanisms with key protein targets, which are presumed to be identical for this compound.
Acid Ceramidase (AC): Carmofur is a potent inhibitor of human acid ceramidase (AC), a lysosomal cysteine amidase implicated in cancer progression. nih.govunimore.it Structural and computational analyses reveal that Carmofur acts as a covalent inhibitor. The catalytic Cys143 residue in the AC active site performs a nucleophilic attack on the electrophilic carbonyl group of Carmofur. nih.govbiorxiv.org This leads to the cleavage of the molecule and the formation of a covalent bond between the enzyme's cysteine residue and the fatty acid moiety of the inhibitor, rendering the enzyme inactive. nih.govresearchgate.net This 5-fluorouracil-independent anti-tumor activity has been a significant area of research. nih.govresearchgate.net
SARS-CoV-2 Main Protease (Mpro): Carmofur has also been identified as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. biorxiv.orgmedchemexpress.com Similar to its interaction with AC, the mechanism involves covalent modification. The catalytic cysteine residue in the Mpro active site, Cys145, attacks the hexyl urethane (B1682113) tail of Carmofur, forming a covalent adduct that inactivates the enzyme. biorxiv.org Molecular dynamics simulations have been used to study the delivery of Carmofur to the Mpro active site, showing that factors like π–π stacking and hydrogen bonding are vital for the initial complex stability. rsc.org
Crystal structure analysis and docking simulations have identified the specific amino acid residues that are critical for the binding of Carmofur to its targets. nih.gov These residues form the binding pocket and interact with the inhibitor through various forces.
Acid Ceramidase (AC): The binding of the Carmofur inhibitor moiety is stabilized by interactions with several key residues within the AC active site. The catalytic Cys143 is covalently linked to the inhibitor. nih.gov The fatty acid tail of the inhibitor is held in an extended conformation within a hydrophobic cavity, "sandwiched" by the side chains of Phe136, Phe163, Met161, Leu211, and Leu223. nih.gov Additional stability is provided by hydrogen bonds between the inhibitor and the backbone carbonyl oxygen of Asp162, the backbone amide of Glu225, and the Nδ of Asn320. nih.gov
SARS-CoV-2 Main Protease (Mpro): The active site of Mpro is located at the interface of its two primary domains and is defined by a catalytic dyad of Cys145 and His41. nsf.gov The inhibition mechanism is initiated by the covalent modification of Cys145. biorxiv.org Docking simulations for Carmofur derivatives aim to optimize interactions within the substrate-binding subpockets (S2 and S4) to enhance inhibitory potency. nih.gov
| Protein Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|
| Acid Ceramidase (AC) | Cys143 | Covalent Bond Formation | nih.govbiorxiv.org |
| Phe136, Phe163, Met161, Leu211, Leu223 | Hydrophobic Interactions | nih.gov | |
| Asp162, Glu225, Asn320 | Hydrogen Bonding | nih.gov | |
| SARS-CoV-2 Main Protease (Mpro) | Cys145 | Covalent Bond Formation | biorxiv.org |
| His41 | Catalytic Dyad Partner | nsf.gov |
Ligand-Protein Binding Mechanisms (e.g., Acid Ceramidase, Mpro)
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net By identifying key molecular descriptors that influence potency, QSAR models can guide the design of new analogues with improved therapeutic properties.
For Carmofur, QSAR studies have been proposed as a strategy to design analogues that could provide more targeted and effective inhibition against either acid ceramidase or Mpro. biorxiv.org The process involves synthesizing a series of derivatives with systematic modifications—for example, substituting the urethane and other parts of the molecule—and then measuring their inhibitory activity. biorxiv.org This data is used to build a QSAR model that can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net This approach accelerates the drug discovery process and reduces the reliance on extensive, resource-intensive screening. semanticscholar.org
In Silico Prediction of Preclinical Pharmacokinetic and Metabolic Properties
In silico models are increasingly used in the early stages of drug development to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govugm.ac.id These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, before significant resources are invested. researchgate.net
For this compound, in silico tools could predict several key pharmacokinetic parameters. Models based on graph-based signatures and machine learning can estimate properties like intestinal absorption, Caco-2 permeability, plasma protein binding, and whether the compound is likely to be a substrate or inhibitor of cytochrome P450 enzymes. ugm.ac.idbiorxiv.org Carmofur itself is a prodrug that is metabolized to the active antimetabolite 5-fluorouracil (B62378) (5-FU). nih.govpatsnap.com Computational models could predict the rate and extent of this conversion for this compound, which is critical for its efficacy. Furthermore, these models can predict potential toxicity, such as mutagenicity or hepatotoxicity, providing a comprehensive preclinical profile. ugm.ac.id The integration of machine learning with mechanistic pharmacokinetic modeling allows for the prediction of complete plasma concentration-time profiles from the chemical structure alone. biorxiv.org
Conformational Analysis and Solvent Effects via Computational Chemistry
The three-dimensional shape, or conformation, of a drug molecule is critical to its biological activity, as it dictates how well it can fit into its target's binding site. Conformational analysis involves identifying the stable, low-energy conformations a molecule can adopt. google.comnih.gov
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to explore the full conformational space of this compound. nih.gov Studies on Carmofur have shown that its conformation can be altered by the solvent environment. scirp.org For instance, UV spectroscopy experiments revealed that the presence of acid in acetonitrile (B52724) can induce a reversible conformational change in Carmofur. scirp.org Computational analysis can model these solvent effects, predicting how the molecule's structure and electronic properties change in different biological environments (e.g., water, lipids), which in turn affects its absorption, distribution, and target binding. scirp.org
Theoretical Insights into Deuterium (B1214612) Isotope Effects on Reaction Kinetics and Metabolism
The substitution of hydrogen with its heavier isotope, deuterium, at a strategic position in a molecule can significantly alter its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), is a central concept in the design of deuterated drugs like this compound. unam.mxwikipedia.org
The theoretical basis for the KIE lies in the principles of quantum mechanics and vibrational frequencies. The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break. unam.mxwikipedia.org As a result, chemical reactions that involve the cleavage of a C-D bond often proceed at a slower rate than those involving a C-H bond. wikipedia.org
In drug metabolism, many key reactions, particularly those catalyzed by cytochrome P450 (P450) enzymes, involve the cleavage of C-H bonds. scilit.com By deuterating a metabolically labile site on Carmofur to create this compound, the rate of its metabolic breakdown at that position could be reduced. researchgate.net This could lead to several potential therapeutic advantages:
Increased Half-Life: Slower metabolism can lead to a longer plasma half-life, potentially allowing for less frequent dosing. researchgate.net
Reduced Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site could reduce its formation.
Altered Metabolic Pathways: Slowing down one metabolic pathway can sometimes shift metabolism towards other, potentially more favorable, pathways (a phenomenon known as metabolic switching). google.com
Theoretical studies using computational models can help predict the magnitude of the deuterium isotope effect for specific metabolic reactions, guiding the optimal placement of deuterium atoms to enhance the drug's pharmacokinetic profile. scilit.comnih.gov
| Property | Predicted Effect of Deuteration | Underlying Principle | Reference |
|---|---|---|---|
| Metabolic Rate (at deuterated site) | Decreased | Kinetic Isotope Effect (KIE); stronger C-D bond requires higher activation energy for cleavage. | wikipedia.orgscilit.com |
| Plasma Half-Life | Potentially Increased | Slower metabolic clearance leads to longer persistence in the body. | researchgate.net |
| Pharmacokinetics | Altered Profile | Changes in metabolism can affect absorption, distribution, and excretion (ADME) properties. | nih.govnih.gov |
| Metabolic Pathway | Potential for "Metabolic Switching" | Blocking one metabolic route may enhance others. | google.com |
Drug Resistance Mechanisms and Strategies in Preclinical Research Models Carmofur
Preclinical Strategies to Overcome Resistance
To counteract the development of resistance to Carmofur (B1668449), researchers are exploring several preclinical strategies, including combination therapies and the development of new, more potent analogues.
Combining Carmofur with other agents can enhance its anti-tumor effects and potentially overcome resistance mechanisms by targeting multiple cellular pathways simultaneously.
Combination with Vitamin C : An in vitro study on HCT116 colon cancer cells demonstrated that combining Carmofur with Vitamin C significantly increased cytotoxicity and apoptosis. dergipark.org.tr The IC₅₀ value for Carmofur alone was 8 µM, but a combination of 4 µM Carmofur with 125 µM Vitamin C achieved the same level of inhibition. dergipark.org.tr This suggests a synergistic effect that could help overcome resistance. dergipark.org.tr
| Cell Line | Treatment | Effect | Source |
|---|---|---|---|
| HCT116 (Colon Cancer) | Carmofur (4 µM) + Vitamin C (125 µM) | Achieved 50% inhibition (IC₅₀), doubling the efficacy of Carmofur alone. | dergipark.org.tr |
| HCT116 (Colon Cancer) | Carmofur + Vitamin C | Significantly increased the rate of both early and late apoptosis compared to either agent alone. | dergipark.org.tr |
Combination with Radiotherapy : Given that acid ceramidase upregulation is a mechanism of radioresistance, using Carmofur as a radiosensitizer is a promising strategy. spandidos-publications.commdpi.com Inhibition of AC by Carmofur can prevent the survival of cancer cells post-radiation, suggesting a powerful combination for tumors like glioblastoma. spandidos-publications.com
Combination with Other Antifungals : In non-cancer models, the principle of combination therapy with Carmofur has also been explored. Against pathogenic fungi, combining Carmofur with agents like itraconazole (B105839) or amphotericin B showed synergistic interactions, which can help overcome drug resistance. nih.gov
Modifying the chemical structure of Carmofur is an active area of research aimed at creating novel analogues with improved potency, stability, or ability to overcome resistance. biorxiv.orgnih.govdigitellinc.com The goal is to enhance the inhibition of acid ceramidase or to introduce other mechanisms of action. biorxiv.orgbiorxiv.org
Research in this area has focused on altering the side chains of the Carmofur molecule to investigate how changes in sterics, lipophilicity, and electrophilicity affect its biological activity. biorxiv.org
Synthetic Analogues : A synthetic library of Carmofur analogues has been created with various alkyl, cycloalkyl, and aryl substituents. biorxiv.org
Benzyl Urethane (B1682113) Analogue : This compound showed moderately more potent activity in cell viability assays against HT-29 colon cancer cells compared to the parent Carmofur molecule. biorxiv.org
Hexyl Carbamate (B1207046) Analogue : This analogue demonstrated improved inhibitory activity against the SARS-CoV-2 main protease (Mpro), an enzyme that, like acid ceramidase, is inhibited by Carmofur through covalent modification of a cysteine residue. biorxiv.orgbiorxiv.org
Amide and Carbamate Analogues : The first amide and carbamate analogues of Carmofur were synthesized by reacting 5-FU with hexanoyl chloride and hexyl chloroformate, respectively, to probe the impact of these functional group changes on stability and enzyme inhibitory activity. digitellinc.com
These studies indicate that the chemical scaffold of Carmofur is a viable starting point for developing new inhibitors that could be more effective against resistant cancers. nih.govcapes.gov.br
Novel Research Applications and Future Directions for Carmofur D11
Carmofur-d11 as a Research Tool and Pharmacological Probe.nih.gov
The structural modification of Carmofur (B1668449) to its deuterated form, this compound, provides researchers with a powerful probe to investigate its biological behavior without significantly altering its fundamental chemical properties. This has led to its use in several key research areas.
Reference Standards in Bioanalytical Method Development.biorxiv.orgnih.gov
In the field of bioanalysis, the development of robust and reliable analytical methods is paramount for accurately quantifying drug concentrations in biological matrices. nih.govresearchgate.net this compound serves as an ideal internal standard for the quantitative analysis of Carmofur in complex samples like plasma. nih.gov Because it is chemically almost identical to Carmofur but has a different mass, it behaves similarly during sample preparation and chromatographic separation. nih.gov This allows it to compensate for variations in extraction efficiency and matrix effects, leading to more accurate and precise measurements of the non-deuterated drug. nih.gov A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the bioanalysis of Carmofur using a deuterated standard, which is essential for supporting preclinical and clinical pharmacokinetic studies. nih.gov
Table 1: Research Applications of this compound
| Application Area | Specific Use | Rationale | Key Research Findings/Potential |
|---|
| Metabolic Pathway Elucidation | Tracer in metabolic studies | Deuterium (B1214612) labeling allows for the differentiation of the drug and its metabolites from endogenous compounds. | - Elucidate the conversion of Carmofur to 5-FU. patsnap.com
Conceptual Development of Advanced Drug Delivery Systems in Preclinical Research.researchgate.net
The therapeutic efficacy of Carmofur can be limited by factors such as its poor water solubility and stability. To address these challenges, researchers are exploring advanced drug delivery systems in preclinical settings.
Encapsulation Strategies (e.g., Liposomes, Cyclodextrin-based MOFs) for Enhanced Stability in Research.researchgate.net
Encapsulating Carmofur within nanocarriers is a promising strategy to improve its stability and solubility for research purposes. researchgate.netmdpi.com Liposomes, which are vesicles composed of lipid bilayers, can encapsulate hydrophobic drugs like Carmofur, protecting them from degradation and facilitating their delivery. dntb.gov.ua Another innovative approach involves the use of cyclodextrin-based metal-organic frameworks (CD-MOFs). caf.ac.cnresearchgate.net These are porous, biocompatible materials that can encapsulate drug molecules, enhancing their stability and controlling their release. caf.ac.cnresearchgate.net For instance, research has shown that encapsulating drugs in CD-MOFs can improve their solubility and bioavailability. caf.ac.cn Similarly, Pluronic P123 polymeric micelles have been studied as a carrier for Carmofur, demonstrating the potential of nanocarriers to improve its delivery characteristics. nih.gov Cross-linked reverse vesicles have also been shown to effectively load hydrophobic drugs like Carmofur with high efficiency. acs.org
Impact on In Vitro Cellular Uptake and Activity.nih.gov
The use of drug delivery systems can significantly impact how Carmofur interacts with cells in a laboratory setting. Encapsulation can alter the mechanism of cellular uptake, potentially leading to increased intracellular concentrations of the drug. For example, nanocarriers can be taken up by cells through endocytosis, bypassing traditional diffusion pathways. istanbul.edu.tr Studies have shown that Carmofur loaded into nanocarriers, such as those made from polyethylene (B3416737) glycol and rosin (B192284) ester, exhibit high cytotoxicity against breast cancer cell lines in vitro, while showing no significant toxicity to normal cells. researchgate.net Furthermore, combining Carmofur with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) has been shown to increase its cytotoxic effect on glioma C6 cells in vitro. nih.gov These findings suggest that advanced delivery systems can enhance the in vitro activity of Carmofur, providing a valuable tool for preclinical research.
Table 2: Preclinical Encapsulation Strategies for Carmofur
| Encapsulation Strategy | Description | Potential Advantages in Research | Reported In Vitro Impact |
|---|
| Liposomes | Vesicles made of lipid bilayers that can encapsulate hydrophobic drugs. dntb.gov.ua | - Increased stability.
Exploration of New Therapeutic Targets Based on Carmofur's Mechanisms (Research Hypothesis).nih.govnih.gov
Beyond its established role as a 5-FU prodrug, research into Carmofur's other mechanisms of action has opened up new hypotheses for its therapeutic application. nih.govpatsnap.com
One of the most significant discoveries is that Carmofur is a potent inhibitor of acid ceramidase (AC). nih.govacs.orgnih.gov This enzyme plays a crucial role in cell survival and proliferation by breaking down ceramide, a pro-apoptotic lipid. nih.gov By inhibiting AC, Carmofur leads to an accumulation of ceramide, which can induce apoptosis in cancer cells. nih.govresearchgate.net This finding has led to the hypothesis that AC is a viable therapeutic target for various cancers, including pediatric brain tumors like glioblastoma and medulloblastoma, where AC is often overexpressed. nih.govoncotarget.com
In addition to its anticancer properties, Carmofur's inhibitory effects on other enzymes have suggested its potential in treating a wider range of diseases. For instance, Carmofur has been identified as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus that causes COVID-19, making it a candidate for antiviral drug development. biorxiv.orgbiorxiv.orgsemanticscholar.org It also inhibits fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), enzymes involved in inflammation. nih.govmedchemexpress.com This has led to the hypothesis that Carmofur could be repurposed to treat inflammatory conditions such as acute lung injury. nih.gov Furthermore, its ability to inhibit AC suggests a potential role in treating Krabbe disease, a rare genetic disorder characterized by the accumulation of a toxic metabolite that can be reduced by inhibiting AC. pnas.org Recent research has also explored its potential antimicrobial activity against pathogens like Streptococcus pneumoniae. nih.govmdpi.com
Table 3: Hypothesized New Therapeutic Targets for Carmofur
| Enzyme/Pathway | Disease Area | Mechanism of Action | Supporting Evidence |
|---|
| Acid Ceramidase (AC) | Pediatric Brain Tumors (Glioblastoma, Medulloblastoma) nih.govoncotarget.com | Inhibition of AC leads to ceramide accumulation and apoptosis. nih.govresearchgate.net | - Carmofur effectively kills glioblastoma stem cells. oncotarget.com
Integration of Multi-Omics Data in Carmofur Research (e.g., Proteomics, Metabolomics for pathway discovery)
The comprehensive understanding of a drug's mechanism of action and its effects on biological systems can be significantly enhanced through the integration of multi-omics data. In the context of Carmofur and its deuterated analogue, this compound, proteomics and metabolomics offer powerful tools for pathway discovery and for elucidating the intricate molecular interactions within the cell.
Proteomics, the large-scale study of proteins, can be employed to identify the direct protein targets of Carmofur and its metabolites, as well as downstream proteins affected by the drug's activity. The primary mechanism of Carmofur is understood to involve its conversion to 5-fluorouracil (B62378) (5-FU), which inhibits thymidylate synthase, a critical enzyme in DNA synthesis. patsnap.com Proteomic analyses can validate and expand upon this by quantifying changes in the expression levels of thymidylate synthase and other related proteins in response to Carmofur treatment. Furthermore, studies have identified acid ceramidase (AC) as a potent target of Carmofur, which influences cancer cell survival and growth. wikipedia.org Proteomics can help to map the AC-mediated signaling pathways that are modulated by Carmofur. Research has also shown that Carmofur can bind to the SARS-CoV-2 main protease (Mpro), highlighting its potential for drug repurposing. shef.ac.uk
Metabolomics, the systematic study of small molecule metabolites, provides a functional readout of the physiological state of a cell. By profiling the metabolome, researchers can identify biochemical pathways that are altered by Carmofur. For instance, the inhibition of thymidylate synthase by Carmofur's active metabolite, 5-FU, directly impacts nucleotide metabolism, leading to disruptions in DNA replication. patsnap.com Metabolomic studies can precisely map these changes and uncover other affected metabolic pathways. nih.gov Research on Carmofur's effect against Streptococcus pneumoniae indicated a disruption of bacterial membrane permeability and a decrease in intracellular ATP levels, changes that are readily detectable through metabolomic analysis. researchgate.net Such studies can reveal novel mechanisms of action and identify biomarkers for drug response. Although specific metabolomic research on Carmofur in gliomas has not been extensively conducted, the potential for this approach in identifying new therapeutic targets is recognized. nih.gov
The integration of proteomics and metabolomics data from studies on Carmofur would provide a more holistic understanding of its biological effects, which is directly applicable to its deuterated form, this compound.
Table 1: Potential Multi-Omics Targets and Pathways for Carmofur Research
| Omics Discipline | Potential Target/Pathway | Rationale for Investigation | Relevant Findings |
|---|---|---|---|
| Proteomics | Thymidylate Synthase | Primary target of Carmofur's metabolite, 5-FU, involved in DNA synthesis. patsnap.com | Carmofur, via 5-FU, inhibits this enzyme, disrupting DNA replication in cancer cells. patsnap.com |
| Acid Ceramidase (AC) | Carmofur is a potent inhibitor of AC, which is involved in cancer cell survival. wikipedia.org | Inhibition of AC can sensitize tumor cells to antineoplastic agents. wikipedia.org | |
| SARS-CoV-2 Main Protease (Mpro) | Carmofur has been shown to covalently bind to and inhibit this viral enzyme. shef.ac.uk | Offers a potential mechanism for antiviral activity against COVID-19. shef.ac.uk | |
| Metabolomics | Nucleotide Metabolism | Direct downstream effect of thymidylate synthase inhibition. | Disruption of thymidine (B127349) production impedes DNA synthesis in rapidly dividing cells. patsnap.com |
| Energy Metabolism (ATP levels) | Observed effect in studies on Streptococcus pneumoniae. | Carmofur treatment was shown to decrease intracellular ATP levels in bacteria. researchgate.net |
Future Research Opportunities for Deuterated Analogues in Mechanistic and Pharmacokinetic Studies
The strategic replacement of hydrogen with its stable isotope, deuterium, offers significant opportunities in drug discovery and development. This process, known as deuteration, can subtly modify a molecule's properties, leading to improved pharmacokinetic profiles and providing a powerful tool for mechanistic studies. nih.govresearchgate.net this compound, as a deuterated analogue of Carmofur, represents a key subject for such future research endeavors.
The most significant future research opportunity for deuterated analogues like this compound is in the enhancement of pharmacokinetic properties. nih.govnih.gov Deuteration at metabolically vulnerable positions, often called "soft spots," can reduce the rate of drug metabolism. nih.gov This can lead to several potential advantages:
Improved Bioavailability: By slowing down first-pass metabolism, a greater proportion of the administered dose can reach systemic circulation.
Extended Half-Life: Reduced metabolic clearance can prolong the drug's presence in the body, potentially allowing for lower or less frequent dosing. nih.gov
Reduced Formation of Unwanted Metabolites: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites, potentially improving the drug's safety and efficacy profile. nih.govresearchgate.net
The development of deuterated drugs has gained considerable momentum, with several such compounds having been approved for clinical use. nih.govpharmafocusasia.com These precedents underscore the potential of applying this strategy to existing drugs like Carmofur. Future studies on this compound would likely focus on comparative in vitro and in vivo pharmacokinetic assessments against the parent compound to quantify these potential benefits.
Table 2: Research Opportunities and Potential Advantages of Deuterated Analogues
| Research Area | Focus of Study | Potential Advantage |
|---|---|---|
| Mechanistic Elucidation | Kinetic Isotope Effect (KIE) Studies | Pinpoint metabolic pathways and reaction mechanisms by comparing the metabolism of deuterated and non-deuterated forms. uni-rostock.deacs.org |
| Metabolite Profiling | Identify and quantify metabolites to understand how deuteration alters the biotransformation profile. nih.gov | |
| Pharmacokinetic Improvement | Half-Life Extension | Reduce the rate of metabolic clearance, leading to a longer duration of action and potentially less frequent dosing. nih.govresearchgate.net |
| Increased Drug Exposure | Enhance bioavailability by protecting against rapid metabolism. nih.gov | |
| Improved Safety Profile | Decrease the formation of potentially toxic or undesired metabolites by blocking specific metabolic pathways. nih.govresearchgate.net |
Q & A
Q. What are the critical considerations for designing reproducible experiments involving Carmofur-d11?
Methodological Answer: Ensure precise documentation of synthesis protocols, including solvent purity, reaction temperatures, and isotopic labeling verification (e.g., using mass spectrometry). Replicate conditions from prior studies while accounting for variables like humidity or light exposure, which may degrade deuterated compounds. Include negative controls and calibration standards to validate instrument accuracy .
How should researchers formulate hypothesis-driven research questions for this compound studies?
Methodological Answer: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in deuterated compound pharmacology. For example: "How does deuteration alter Carmofur’s metabolic stability compared to its non-deuterated counterpart?" Use systematic literature reviews to identify understudied mechanisms, such as isotope effects on enzyme binding .
Q. What data collection methods are optimal for characterizing this compound’s physicochemical properties?
Methodological Answer: Combine high-resolution LC-MS for isotopic purity assessment, NMR for structural confirmation, and thermal analysis (DSC/TGA) for stability profiling. Standardize data formats using tools like CDISC for interoperability, and archive raw spectra in repositories such as ChemSpider or PubChem .
Q. How can researchers ensure ethical compliance when studying this compound in preclinical models?
Methodological Answer: Adhere to institutional animal care protocols (e.g., AAALAC guidelines) and document compound handling to prevent environmental contamination. For human cell lines, verify GDPR compliance if using EU-sourced data, including anonymization and informed consent documentation .
Q. What are the best practices for synthesizing and storing this compound to maintain isotopic integrity?
Methodological Answer: Use argon-purged environments during synthesis to prevent hydrogen-deuterium exchange. Store aliquots in amber vials at -80°C with desiccants, and periodically validate stability via isotopic ratio mass spectrometry (IRMS). Report storage conditions in metadata to facilitate replication .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacokinetic data between this compound and its non-deuterated form?
Methodological Answer: Conduct sensitivity analyses to isolate variables (e.g., deuteration position, batch purity). Use computational modeling (e.g., QM/MM simulations) to predict isotope effects on metabolic pathways. Cross-validate findings with in vitro assays (e.g., CYP450 inhibition studies) and publish raw datasets for peer scrutiny .
Q. What statistical approaches are recommended for analyzing small-sample this compound studies with high variability?
Methodological Answer: Apply Bayesian hierarchical models to account for inter-batch variability or non-Gaussian distributions. Use bootstrapping to estimate confidence intervals for low-n datasets. Transparently report effect sizes and p-values adjusted for multiple comparisons .
Q. How can researchers optimize experimental designs to assess this compound’s isotope effects in multi-enzyme systems?
Methodological Answer: Implement factorial designs to test interactions between deuteration and enzyme isoforms. Use stopped-flow kinetics to capture transient intermediates and isotopic tracer studies (e.g., ²H-NMR) to track deuterium retention. Validate with knockout cell lines to isolate target enzymes .
Q. What strategies mitigate biases in interpreting this compound’s therapeutic efficacy across heterogeneous preclinical models?
Methodological Answer: Stratify models by genetic or metabolic profiles (e.g., CYP2D6 polymorphism status). Perform meta-analyses of historical data to identify confounding factors. Pre-register hypotheses on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .
Q. How should researchers integrate this compound findings with existing literature to propose novel mechanisms?
Methodological Answer: Use network pharmacology tools (e.g., STRING, KEGG) to map deuterium-dependent interactions onto signaling pathways. Compare with deuterated analogs (e.g., saxagliptin-d11) to identify class-wide trends. Discuss discrepancies in Discussion sections, emphasizing limitations and proposing validation workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
